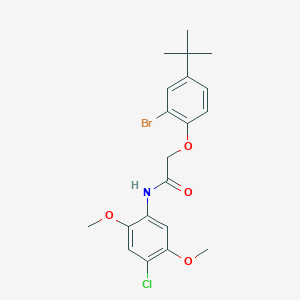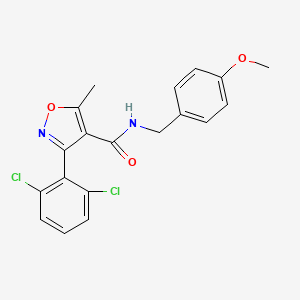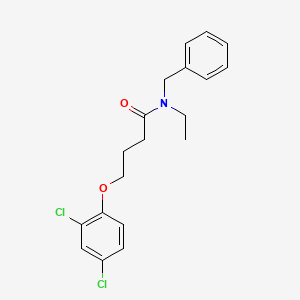
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H12Cl2N2O3 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0224976 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas have been synthesized, demonstrating significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. They also inhibit DNA topoisomerases I and II-alpha, indicating promising antiproliferative action (Esteves-Souza et al., 2006).
Environmental Applications
- Electro-Fenton Degradation : The compound has been studied in the context of antimicrobials degradation by electro-Fenton systems. It has been observed that triclocarban, a related compound, undergoes degradation in acetonitrile/water mixtures, giving rise to several intermediates such as urea and chlorohydroquinone (Sirés et al., 2007).
Neurotropic Activity
- Neurotropic Effects : Research has been conducted on the antiepileptic properties of urea derivatives, including those related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea. These studies indicate potential neurotropic activities in certain urea derivatives (Shamshin et al., 2001).
Crystal Structure Analysis
- Structural Insights : The crystal structure of chlorfluazuron, a related compound, provides insights into the structural aspects of such urea derivatives. Understanding the crystal structure helps in the development of more effective derivatives for various applications (Cho et al., 2015).
Chemical Synthesis
- Green Chemistry Approaches : Studies have been conducted on the synthesis of N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, through environmentally friendly methods. This research contributes to the development of more sustainable synthesis pathways for such compounds (Zhong et al., 2020).
Catalysis and Chemical Reactions
Role in Alkylation Catalysts : The use of urea derivatives as catalysts in alkylation reactions has been explored. For instance, early-transition-metal nitride and carbide nanoparticles synthesized using urea as a source have shown the ability to catalyze alkylation reactions with alcohols (Yao et al., 2009).
Ultrasound-Assisted Oxidation : Urea derivatives have been involved in studies on the ultrasound-assisted oxidation of diuron, a related compound. These studies provide insights into the oxidation processes of such compounds and their potential environmental impacts (Macounová et al., 1998).
Environmental Contaminant Analysis
- Detection in Aquatic Samples : Techniques have been developed for detecting urea derivatives in aquatic environments. For example, a method using liquid chromatography electrospray ionization mass spectrometry has been utilized for the determination of triclocarban, a related compound, in aquatic samples (Halden & Paull, 2004).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-10-2-3-12(11(17)6-10)19-15(20)18-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIZNKWMYWPXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4619658.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619664.png)
![methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4619672.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4619673.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619675.png)
![N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4619676.png)
![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)



![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4619744.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4619755.png)
![4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4619763.png)

